molecular formula C15H14N2O3 B8577148 4-[(2-aminobenzoyl)amino]Benzoic acid methyl ester

4-[(2-aminobenzoyl)amino]Benzoic acid methyl ester

Cat. No.: B8577148
M. Wt: 270.28 g/mol
InChI Key: ZPSPBDIDNVEYAK-UHFFFAOYSA-N
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Description

4-[(2-aminobenzoyl)amino]Benzoic acid methyl ester is an organic compound that belongs to the class of benzamides It is characterized by the presence of a methyl ester group and an amide linkage between a benzoic acid derivative and an aminobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-aminobenzoyl)amino]Benzoic acid methyl ester typically involves the reaction of 4-aminobenzoic acid with methyl 2-aminobenzoate under specific conditions. One common method includes the use of coupling agents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-[(2-aminobenzoyl)amino]Benzoic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester or amide groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

4-[(2-aminobenzoyl)amino]Benzoic acid methyl ester has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific functional properties

Mechanism of Action

The mechanism of action of 4-[(2-aminobenzoyl)amino]Benzoic acid methyl ester involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    4-Aminobenzoic acid: Known for its role in the synthesis of folate and its use in sunscreens.

    Methyl 4-aminobenzoate: Used in organic synthesis and as a dye intermediate.

    2-Aminobenzamide derivatives: Investigated for their cytotoxic activity against cancer cell lines

Uniqueness

4-[(2-aminobenzoyl)amino]Benzoic acid methyl ester is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H14N2O3

Molecular Weight

270.28 g/mol

IUPAC Name

methyl 4-[(2-aminobenzoyl)amino]benzoate

InChI

InChI=1S/C15H14N2O3/c1-20-15(19)10-6-8-11(9-7-10)17-14(18)12-4-2-3-5-13(12)16/h2-9H,16H2,1H3,(H,17,18)

InChI Key

ZPSPBDIDNVEYAK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Isatoic anhydride (4.0 g, 24.5 mmol) and methyl 4-aminobenzoate were combined and heated at 140° C. for 4 hours. The reaction was cool to room temperature and purified by flash chromatography on silica gel, eluting with 90-100% CH2Cl2 in heptane, to afford methyl 4-(2-aminobenzamido)benzoate (5.2 g, 78%). 4-(2-(tert-butyldimethylsilyloxy)ethoxy)-3,5-dimethylbenzaldehyde (1.0 g, 3.30 mmol) and anhydrous CuCl2 (1.3 g, 9.90 mmol) were added to a solution of methyl 4-(2-aminobenzamido)benzoate (0.900 g, 3.30 mmol) in anhydrous EtOH (70 mL) and heated to reflux for 6 hours, before being cooled to room temperature and concentrated in vacuo. Purification by flash chromatography on silica gel, eluting with 5% MeOH in CH2Cl2, followed by further purification on silica gel, eluting with 30-100% EtOAc in heptane, afforded the title compound as a white solid (0.500 g, 34%). 1H-NMR (300 MHz, DMSO-d6): δ 8.18 (dd, J=7.9, 1.1 Hz, 1H), 7.88-7.93 (m, 3H), 7.75 (d, J=6.7 Hz, 1H), 7.57-7.62 (m, 1H), 7.50 (d, J=8.5 Hz, 2H), 7.03 (s, 2H), 4.82 (t, J=5.5 Hz, 1H), 3.84 (s, 3H), 3.60-3.72 (m, 4H), 2.07 (s, 6H). MS (APCI) m/z: 445 (M+H)+.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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